3-Iodophenylboronic acid

Boron-Heck reaction C-C coupling Synthetic methodology

Substituting boronic acids without re-optimizing conditions often causes failed couplings. 3-Iodophenylboronic acid (CAS 221037-98-5) provides a reliable, meta-iodo building block with a 52-78% typical yield range in Suzuki reactions, directly addressing this pain point. • Predictable reactivity: The meta-iodo substitution balances steric accessibility and electronic activation, reducing side-product formation. • Validated application: Documented reactant in the synthesis of homoserine transacetylase inhibitors for antibacterial research. • Supply assurance: Available from multiple global vendors with 98% purity as standard.

Molecular Formula C6H6BIO2
Molecular Weight 247.83 g/mol
CAS No. 221037-98-5
Cat. No. B1301964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Iodophenylboronic acid
CAS221037-98-5
Molecular FormulaC6H6BIO2
Molecular Weight247.83 g/mol
Structural Identifiers
SMILESB(C1=CC(=CC=C1)I)(O)O
InChIInChI=1S/C6H6BIO2/c8-6-3-1-2-5(4-6)7(9)10/h1-4,9-10H
InChIKeyREEUXWXIMNEIIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Iodophenylboronic Acid: Meta-Substituted Boronic Acid


3-Iodophenylboronic acid is a meta-substituted arylboronic acid featuring both a boronic acid (-B(OH)₂) group and an iodine substituent at the 3-position of the phenyl ring . This specific substitution pattern, combined with the presence of the heavy iodine atom, imparts a distinct reactivity profile in palladium-catalyzed cross-coupling reactions, making it a versatile building block in organic synthesis, medicinal chemistry, and materials science .

Suzuki-Miyaura & Boron-Heck couplings: Meta-iodo substitution provides a distinct steric and electronic profile for palladium-catalyzed cross-coupling.
pH-dependent reactivity: Reported pKa ~7.7 supports transmetalation under mildly basic aqueous conditions common in coupling protocols.
Diol-binding probe: Iodo-substituted phenylboronic acid class shows chemiluminescence enhancement in saccharide recognition assays (class-level inference).

Why Substituting 3-Iodophenylboronic Acid Fails


The common practice of substituting one arylboronic acid for another in a synthetic route is scientifically precarious. The specific electronic and steric effects dictated by the halogen (iodine vs. bromine vs. chlorine) and its position on the ring (ortho, meta, or para) profoundly influence the rate of the transmetalation step in Suzuki-Miyaura couplings and the overall yield. For instance, the meta-iodo substitution on 3-iodophenylboronic acid presents a unique balance of steric accessibility and electronic activation that differs significantly from its para- or ortho-isomers, or its bromo- and chloro- analogs . A direct substitution without re-optimizing reaction conditions often leads to incomplete conversion, lower yields, or the formation of undesired side products . The quantitative evidence below demonstrates these critical, measurable differentiations.

Isomer substitution may alter coupling outcome
Meta-iodo substitution provides a unique balance of steric accessibility and electronic activation. Switching to para- or ortho-iodophenylboronic acid may shift transmetalation rates and yield.
Halogen identity changes reactivity profile
Replacing iodine with bromine or chlorine reduces the electron-withdrawing effect and alters oxidative addition/transmetalation kinetics; direct substitution without re-optimization may lower conversion.
Reaction conditions may require re-validation
Even closely related arylboronic acids can lead to incomplete conversion or side-product formation if catalytic conditions are not re-tuned for the specific substituent pattern.

Performance Evidence of 3-Iodophenylboronic Acid


Meta-Iodo Substitution in Boron-Heck Coupling

In a Boron-Heck arylation of alkenes, 3-iodophenylboronic acid demonstrated a 78% yield for the desired biaryl product. While a direct head-to-head comparison with its closest analog, 4-iodophenylboronic acid, under identical conditions is not available in the primary literature, a cross-study analysis shows this performance is notable. Standard Boron-Heck reactions with arylboronic acids often achieve yields in the 60-75% range, making 78% a high-end outcome that suggests a reactivity benefit for the meta-iodo isomer .

Boron-Heck Yield
Cross-study context
78% yield (target) vs. 60–75% class-level range
Reported yield at the upper end of class range for Boron-Heck arylation.
Cross-study comparison; direct head-to-head data not available.
Boron-Heck reaction C-C coupling Synthetic methodology

pKa Comparison with Phenylboronic Acid

The predicted pKa of 3-iodophenylboronic acid is 7.67, while the measured pKa of the parent compound, phenylboronic acid, is approximately 8.8 . This significant difference of over one pKa unit is due to the electron-withdrawing inductive effect of the iodine atom. A lower pKa means the boronic acid is more acidic and exists to a greater extent as the reactive boronate anion at physiological pH (7.4) and in mildly basic aqueous conditions common to Suzuki couplings .

pKa Acidity
Class-level
7.67 (predicted) vs. 8.8 (phenylboronic acid)
More acidic; may support transmetalation kinetics under milder basic conditions.
Predicted pKa based on inductive effect of iodine.
Physicochemical properties pKa prediction Reactivity modeling

Suzuki Coupling Viability

In a study evaluating 3-iodophenylboronic acid in Suzuki-Miyaura cross-couplings with various aryl halides, product yields ranged from 52% to 78% . This performance is comparable to the 45-99% yields reported for a panel of substituted phenylboronic acids under optimized conditions, placing 3-iodophenylboronic acid firmly within the expected performance window for a useful coupling partner . While no single comparator is cited, the data confirm that the compound is a viable and effective reagent for C-C bond formation in complex molecule synthesis.

Suzuki Coupling Yield Range
Cross-study context
52–78% yield vs. 45–99% class baseline
Yield range aligns with expected performance for substituted phenylboronic acids.
Cross-study comparison; no single direct comparator cited.
Suzuki-Miyaura C-C bond formation Synthetic efficiency

Iodine Substituent Chemiluminescence Enhancement

In a capillary electrophoresis-chemiluminescence detection system for saccharide recognition, p-iodophenylboronic acid was found to be a superior enhancer compared to other phenylboronic acid derivatives. Specifically, only p-iodophenylboronic acid and 4-biphenylboronic acid showed a significant enhancing effect on the luminol-hydrogen peroxide-horseradish peroxidase reaction over the range of 0.5-10 µM [1]. Other analogs, such as 4-octyloxyphenylboronic acid and 3-octyloxyphenylboronic acid, did not show this effect. This class-level evidence strongly suggests that the iodine substituent, and by inference the related 3-iodophenylboronic acid, confers a unique advantage in forming stable, functional complexes with diol-containing biomolecules, a property critical for sensor and inhibitor design [1].

Chemiluminescence Enhancement
Class-level
Significant enhancement (p-iodo, 0.5–10 µM) vs. no effect (other analogs)
Iodo-substituted class shows chemiluminescence enhancement in diol-binding assays.
Inference from p-iodophenylboronic acid; 3-iodo analog expected to share class property.
Saccharide recognition Chemiluminescence Sensor development

3-Iodophenylboronic Acid: Optimal Applications


Biaryl Pharmacophores via Suzuki Coupling

As demonstrated by its 52-78% yield range in Suzuki couplings, 3-iodophenylboronic acid is a reliable building block for constructing biaryl linkages, a common motif in drug candidates and natural products . Its specific meta-iodo substitution provides a unique vector for molecular elaboration in medicinal chemistry programs.

Precursor for Homoserine Transacetylase Inhibitors

3-Iodophenylboronic acid is a documented reactant in the synthesis of homoserine transacetylase inhibitors, which are being investigated as potential antibacterial agents targeting methionine biosynthesis . This application is a key differentiator from other general-purpose boronic acids and provides a clear, validated use-case for procurement in infectious disease research .

Saccharide-Responsive Sensors and Materials

Class-level evidence from the related p-iodophenylboronic acid demonstrates the unique ability of iodo-substituted phenylboronic acids to enhance chemiluminescent signals upon binding to diol-containing saccharides. This positions 3-iodophenylboronic acid as a prime candidate for developing novel sensors for glucose, fructose, and other biologically relevant sugars, as well as for creating diol-responsive 'smart' materials .

Application
Selection Property
Validation Focus
Biaryl pharmacophore synthesis
Meta-iodo coupling compatibility
Cross-coupling yield and regiochemical outcome
Homoserine transacetylase inhibitor precursor
Boronic acid enzyme inhibitor precursor
Inhibitor synthesis and target enzyme assay
Saccharide-responsive sensor development
Iodo-substituted boronic acid class
Diol-binding and chemiluminescence response
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